molecular formula C7H13N B2721810 Hept-5-yn-1-amine CAS No. 255381-72-7

Hept-5-yn-1-amine

Cat. No.: B2721810
CAS No.: 255381-72-7
M. Wt: 111.188
InChI Key: SVXFGGSGWNIWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-5-yn-1-amine is a chemical compound with the CAS Number: 255381-72-7 . It has a molecular weight of 111.19 . The IUPAC name for this compound is 5-heptyn-1-amine . It is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N/c1-2-3-4-5-6-7-8/h4-8H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Biochemical Pathways and Metabolism

Hept-5-yn-1-amine and related compounds have been studied for their role in biochemical pathways, particularly in the brain. For example, a study explored the metabolism of biogenic amines in the brain, examining the metabolism of various psychotherapeutic agents and their influence on these amines (Ashcroft, Eccleston, & Crawford, 1965).

2. Synthetic Chemistry and Molecular Rearrangements

This compound derivatives have been investigated for their reactivity in synthetic chemistry. One study focused on the generation of carbodiimides for 1,3-diaza-Claisen rearrangements, highlighting the potential of these compounds in creating structurally interesting molecules (Walker & Madalengoitia, 2015).

3. Development of Pharmaceutical Agents

The compound has been utilized in synthesizing analogs of pharmaceutical agents. Research on N-1 side chain-modified analogs of a particular compound demonstrated their significant anti-HIV-1 activity, showing the potential of this compound derivatives in medicinal chemistry (Pontikis, Benhida, Aubertin, Grierson, & Monneret, 1997).

4. Development of Energetic Materials

In the field of material science, this compound derivatives have been explored for creating energetic materials. A study synthesized a novel compound with excellent thermal stability, showcasing the use of these derivatives in developing heat-resistant explosive materials (Li et al., 2016).

5. Polymer Science Applications

The versatility of this compound derivatives extends to polymer science as well. Research into anionic ring-opening polymerization of a cyclic carbonate with this compound derivatives revealed new possibilities in controlling the volume shrinkage of epoxy resins during curing (Murayama, Sanda, & Endo, 1998).

Safety and Hazards

The safety information for Hept-5-yn-1-amine includes several hazard statements: H226, H314, H335 . These codes correspond to specific hazards associated with the compound. The compound is also associated with several precautionary statements, including P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound.

Properties

IUPAC Name

hept-5-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXFGGSGWNIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.